

An In-Depth Technical Guide to Tantalum Pentachloride (TaCl₅)

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Compound of Interest

Compound Name: Tantalum pentachloride

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Introduction

Tantalum (V) chloride, commonly known as **tantalum pentachloride**, is an inorganic compound with the chemical formula TaCl₅.^{[1][2][3]} It presents as a white to pale yellow crystalline powder and is a pivotal starting material in tantalum chemistry.^{[1][4][5]} Due to its high reactivity, particularly its sensitivity to moisture, it must be handled under anhydrous, air-free conditions.^{[1][4]} TaCl₅ is a strong Lewis acid, making it a valuable catalyst and precursor in various organic and inorganic synthetic processes, including Friedel-Crafts type reactions and the production of advanced materials for the electronics and semiconductor industries.^{[4][6][7]}

Chemical Formula and Structure

The chemical formula for **tantalum pentachloride** is TaCl₅.^{[1][2][5]} Its structure varies significantly depending on its physical state.

- Vapor Phase:** In the gaseous state, **tantalum pentachloride** exists as a monomeric molecule (TaCl₅). This monomer adopts a trigonal bipyramidal geometry, analogous to the structure of phosphorus pentachloride (PCl₅).^{[1][6]}
- Solid State:** In its solid form, **tantalum pentachloride** exists as a dimer with the formula Ta₂Cl₁₀.^[1] The structure consists of two tantalum atoms bridged by two chlorine atoms. Each tantalum atom is octahedrally coordinated by six chlorine atoms, forming a structure of two

edge-sharing octahedra.[1][8] This dimeric structure is largely retained in non-complexing solvents and in the molten state.[1]

The crystal structure of solid **tantalum pentachloride** is monoclinic and belongs to the space group C2/m.[1][8]

Quantitative and Physicochemical Data

A summary of the key quantitative data for **tantalum pentachloride** is provided below for easy reference.

Property	Value	Reference(s)
Chemical Formula	TaCl ₅	[1][3][5]
Molecular Weight	358.2 g/mol	[2][4][5]
Appearance	White to pale yellow crystalline powder	[4][5]
Density	3.68 g/cm ³	[4][5]
Melting Point	216 - 220 °C	[4][5]
Boiling Point	242 °C	[5]
Crystal System	Monoclinic	[1][8]
Space Group	C2/m	[1][8]
Lattice Parameters	a = 18.278 Å, b = 17.766 Å, c = 5.850 Å	[9]
β = 90.62°	[9]	
Bond Lengths (Solid State)	Ta–Cl (bridging): 2.547 Å	[9]
Ta–Cl (equatorial): 2.225 Å	[9]	
Ta–Cl (axial): 2.307 Å	[9]	

Molecular Structure Visualization

The dimeric structure of solid-state **tantalum pentachloride** ($\text{Ta}_2\text{Cl}_{10}$), composed of two edge-sharing octahedra, is depicted below.

Caption: Dimeric structure of $\text{Ta}_2\text{Cl}_{10}$ showing two bridging and eight terminal chlorine atoms.

Experimental Protocols

Synthesis of Tantalum Pentachloride

All synthesis and handling procedures for **tantalum pentachloride** must be conducted under strictly anhydrous and inert conditions due to its high sensitivity to moisture.^[1]

Method 1: Direct Chlorination of Tantalum Metal This is a common laboratory and industrial method for producing TaCl_5 .

- **Raw Materials:** High-purity tantalum metal (powdered or filings) and high-purity chlorine (Cl_2) gas.^[10]
- **Apparatus:** A reaction tube furnace capable of reaching at least 250°C , equipped with a gas inlet for chlorine and an outlet leading to a condensation apparatus.
- **Procedure:** a. Place the tantalum metal into the reaction tube. b. Heat the furnace to a temperature between 170°C and 250°C .^{[1][7][10]} c. Pass a steady stream of dry chlorine gas over the heated tantalum metal. The reaction is: $2 \text{Ta} + 5 \text{Cl}_2 \rightarrow 2 \text{TaCl}_5$.^[1] d. The resulting **tantalum pentachloride** vapor is carried by the gas stream to a cooler part of the apparatus where it condenses.^[10]
- **Purification:** The crude product can be purified by sublimation or distillation to yield white, needle-like crystals.^{[7][10]}

Method 2: Reaction with Hydrogen Chloride This method is an alternative to using chlorine gas but requires a higher temperature.

- **Raw Materials:** Tantalum metal powder and dry hydrogen chloride (HCl) gas.^[10]
- **Procedure:** The protocol is similar to direct chlorination, but the reaction is carried out at a higher temperature of 400°C .^{[1][7][10]} The reaction is: $2 \text{Ta} + 10 \text{HCl} \rightarrow 2 \text{TaCl}_5 + 5 \text{H}_2$.^[1]

Method 3: Chlorination of Tantalum Pentoxide This route is useful when starting from tantalum oxide, a more common precursor.

- **Raw Materials:** Tantalum pentoxide (Ta_2O_5) and thionyl chloride (SOCl_2).^{[1][10]}
- **Procedure:** a. Mix tantalum pentoxide with an excess of thionyl chloride. b. Heat the mixture to 240°C .^{[1][7][10]} The reaction is: $\text{Ta}_2\text{O}_5 + 5 \text{SOCl}_2 \rightarrow 2 \text{TaCl}_5 + 5 \text{SO}_2$.^{[1][10]} c. The product is then separated and purified, typically by distillation.^[10]

Structural Characterization Protocols

Method 1: Single-Crystal X-ray Diffraction This is the definitive method for determining the solid-state structure of TaCl_5 .

- **Crystal Growth:** Single crystals of TaCl_5 suitable for diffraction are typically obtained by slow cooling and crystallization from the vapor phase during synthesis or by sublimation.^[9]
- **Data Collection:** a. A suitable single crystal is mounted on a goniometer. b. The crystal is maintained at a low temperature (e.g., 193 K) to minimize thermal vibrations.^[9] c. The crystal is irradiated with a monochromatic X-ray beam. d. The diffraction pattern of the X-rays is recorded by a detector as the crystal is rotated.
- **Structure Solution and Refinement:** a. The collected diffraction data is processed to determine the unit cell dimensions and space group. b. The positions of the tantalum and chlorine atoms within the crystal lattice are determined by solving the phase problem. c. The structural model is then refined to achieve the best fit with the experimental data, yielding precise bond lengths, bond angles, and other crystallographic parameters.^[9]

Method 2: Raman Spectroscopy Raman spectroscopy is a powerful technique for studying the structure of TaCl_5 , particularly in the molten state or in solution, where it can probe vibrational modes.^[11]

- **Sample Preparation:** The TaCl_5 sample is sealed in a quartz cuvette under an inert atmosphere to prevent hydrolysis. For studies in melts, the sample is heated in a furnace with optical access.^[11]
- **Instrumentation:** A Raman spectrometer equipped with a laser source is used.

- Procedure: a. The laser beam is focused onto the sample. b. The inelastically scattered light (Raman scatter) is collected and directed into the spectrometer. c. A diffraction grating disperses the light, and a CCD detector records the Raman spectrum, which is a plot of intensity versus Raman shift (in cm^{-1}).[\[12\]](#)
- Data Interpretation: The vibrational frequencies observed in the spectrum are characteristic of the molecular structures present. For TaCl_5 , this technique can distinguish between the dimeric $\text{Ta}_2\text{Cl}_{10}$ form and the monomeric TaCl_5 form, as they have different vibrational modes. Studies have shown that as molten TaCl_5 is heated from 220°C to 350°C , a gradual dissociation of the $\text{Ta}_2\text{Cl}_{10}$ dimer into the TaCl_5 monomer can be observed.[\[11\]](#)

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